Hexahydropyridazin-3-ol
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Overview
Description
Hexahydropyridazin-3-ol is a heterocyclic compound that contains a six-membered ring with two adjacent nitrogen atoms and one hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexahydropyridazin-3-ol can be synthesized through several methods. One common approach involves the reaction between donor-acceptor cyclopropanes and phenylhydrazine. This reaction is typically initiated by nickel perchlorate and proceeds with the opening of the cyclopropane ring, resulting in the formation of hexahydropyridazin-3-ones . The reaction conditions often include the use of dimethyl esters of 2-aryl- and 2-styryl-substituted cyclopropane-1,1-dicarboxylic acids in the presence of phenylhydrazine in dichloromethane, followed by treatment with sodium cyanoborohydride and acetic acid in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Hexahydropyridazin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form hexahydropyridazine derivatives.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted hexahydropyridazines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Hexahydropyridazin-3-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: This compound derivatives are used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of hexahydropyridazin-3-ol involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Hexahydropyridazin-3-ol can be compared with other similar compounds, such as pyridazine and pyridazinone derivatives. These compounds also contain a six-membered ring with nitrogen atoms and exhibit a wide range of biological activities . this compound is unique due to the presence of the hydroxyl group, which can participate in additional chemical reactions and enhance its biological activity.
List of Similar Compounds
- Pyridazine
- Pyridazinone
- Tetrahydropyridazin-3-one
Properties
CAS No. |
71687-90-6 |
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Molecular Formula |
C4H10N2O |
Molecular Weight |
102.14 g/mol |
IUPAC Name |
diazinan-3-ol |
InChI |
InChI=1S/C4H10N2O/c7-4-2-1-3-5-6-4/h4-7H,1-3H2 |
InChI Key |
YNOLSOLXAFHQLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NNC1)O |
Origin of Product |
United States |
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